3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
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Overview
Description
3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with two fluorine atoms, a boron-containing dioxaborolane group, and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the borylation of a difluorobenzene derivative using a palladium catalyst to introduce the dioxaborolane group. This is followed by amination reactions to introduce the amine groups. The reaction conditions often involve the use of solvents like tetrahydrofuran and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution of the fluorine atoms can produce a wide range of functionalized benzene derivatives .
Scientific Research Applications
3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, while the amine groups can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester group instead of amine groups.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features a benzothiadiazole core with two dioxaborolane groups.
Uniqueness
3,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is unique due to its combination of fluorine atoms, dioxaborolane group, and amine groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF2N2O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(16)10(17)9(15)8(6)14/h5H,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRILHINIZRHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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